![molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5](/img/structure/B2388431.png)
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as SCTFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. SCTFE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 285.24 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential applications as a pharmacological agent, its ability to act as a fluorescent probe for the detection of thiols, and its potential use as a reagent in organic synthesis reactions. The limitations of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for further research on 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. One potential direction is to further investigate its potential applications as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research could be done to optimize the synthesis method of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one and to investigate its potential use as a reagent in organic synthesis reactions.
Synthesis Methods
The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form 2-(trifluoromethyl)benzylthiourea. This intermediate is then reacted with cyanogen bromide to form 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential applications as a pharmacological agent in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential use as a reagent in organic synthesis reactions.
properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

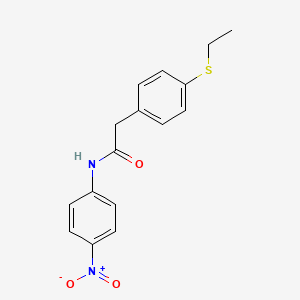
![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)
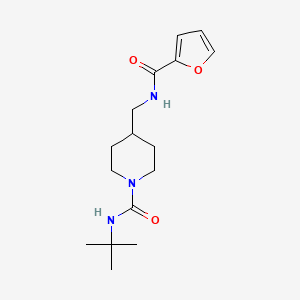
![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)
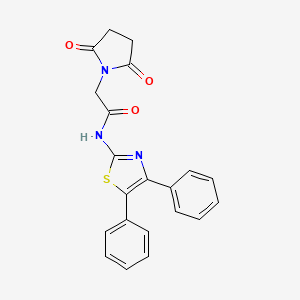
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
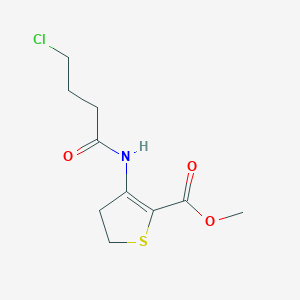
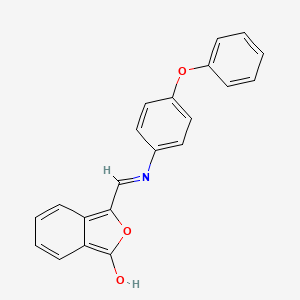
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)